(2S,3S)-Dimetil aziridina-2,3-dicarboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

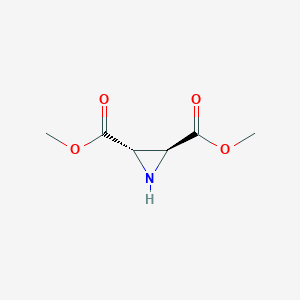

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique three-membered aziridine ring, which imparts high reactivity and makes it a valuable intermediate in various chemical syntheses.

Aplicaciones Científicas De Investigación

Organic Chemistry

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various reactions allows chemists to construct nitrogen-containing heterocycles and other functionalized compounds.

Applications:

- Synthesis of pharmaceuticals.

- Development of natural product analogs.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Its reactivity enables modifications that can lead to biologically active derivatives.

Case Studies:

- Antiviral Agents: Research has indicated that derivatives of this compound can inhibit viral replication.

- Anticancer Activity: Studies have shown that certain aziridine derivatives exhibit cytotoxic effects against cancer cell lines.

Biological Research

In biological studies, (2S,3S)-dimethyl aziridine-2,3-dicarboxylate is utilized to probe enzyme mechanisms and investigate biological pathways involving aziridine intermediates.

Mechanism of Action:

The high reactivity of the aziridine ring allows for nucleophilic attacks that lead to ring-opening reactions, forming reactive intermediates capable of interacting with enzymes and nucleic acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate typically involves the reaction of dimethyl fumarate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the dimethyl fumarate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity .

Industrial Production Methods

Industrial production of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxazolidinones.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing ester groups.

Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve ring-opening.

Major Products

The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted amino acids, depending on the specific reagents and conditions employed .

Mecanismo De Acción

The mechanism by which (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl fumarate: A precursor in the synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.

Aziridine-2-carboxylate: A related compound with a similar aziridine ring structure but different substituents.

Oxazolidinones: Products of the oxidation of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.

Uniqueness

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is unique due to its chiral nature and the presence of both ester and aziridine functional groups. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in drug development.

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is characterized by its aziridine ring structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions:

- Oxidation : The aziridine ring can be oxidized to form oxazolidinones.

- Reduction : Ester groups can be reduced to yield corresponding alcohols.

- Substitution : The aziridine ring participates in nucleophilic substitution reactions, leading to the formation of amino acid derivatives.

These reactions are facilitated by common reagents such as m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction .

The biological activity of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is primarily attributed to the high reactivity of its aziridine ring. This ring can undergo nucleophilic attacks, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways such as enzyme inhibition and cellular signaling .

Antileishmanial Activity

Recent studies have demonstrated that derivatives of aziridine-2,3-dicarboxylate exhibit potent antileishmanial activity. For instance:

- Compounds 13b and 13e were shown to inhibit the parasitic cathepsin B-like enzyme in Leishmania major, demonstrating significant leishmanicidal effects with IC50 values of 37.4 μM and 2.3 μM against promastigotes and amastigotes, respectively .

- These compounds selectively inhibited the parasite's enzymes without affecting mammalian counterparts, indicating a promising therapeutic window for treating leishmaniasis .

Antibacterial Activity

The antibacterial properties of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate have also been investigated:

- Various derivatives were tested against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 16 to 512 μg/mL. Some compounds showed activity comparable to standard antibiotics like ampicillin and nitrofurantoin .

- Notably, certain modifications in the aziridine structure significantly influenced antibacterial efficacy; for example, substituents at specific positions enhanced or diminished activity against different bacterial strains .

Case Study 1: Antileishmanial Efficacy

A study focusing on the synthesis of new aziridine derivatives highlighted their effectiveness against Leishmania major. The lead compounds demonstrated not only inhibition of parasitic enzymes but also induced autophagy-related cell death in Leishmania cells. In vivo studies using BALB/c mice further confirmed their potential as therapeutic agents against leishmaniasis .

Case Study 2: Antibacterial Screening

In another investigation, a series of aziridine derivatives were screened for antibacterial activity using a microdilution method. The results indicated that while some compounds were inactive against certain strains, others exhibited significant activity against Gram-positive bacteria. This study underscored the importance of structural modifications in enhancing antibacterial properties .

Data Summary

The following table summarizes key findings regarding the biological activity of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate:

Propiedades

IUPAC Name |

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.